5(S)-Hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid
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Overview
Description
Leukotriene F4 is a member of the cysteinyl leukotrienes, a group of eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. These compounds play a crucial role in the regulation of immune responses and inflammation. Leukotriene F4 is a metabolite of leukotriene E4 and is involved in various physiological and pathological processes, including bronchoconstriction and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leukotriene F4 is synthesized through a series of enzymatic reactions starting from arachidonic acid. The initial step involves the conversion of arachidonic acid to leukotriene A4 by the enzyme arachidonate 5-lipoxygenase. Leukotriene A4 is then conjugated with the tripeptide glutathione to form leukotriene C4. Subsequent enzymatic cleavage of glutamic acid and glycine residues from leukotriene C4 leads to the formation of leukotriene D4 and leukotriene E4, respectively. Finally, leukotriene E4 is converted to leukotriene F4 by the addition of a glutamyl residue .
Industrial Production Methods: Industrial production of leukotriene F4 involves the use of biotechnological processes that mimic the natural enzymatic pathways. These processes typically employ recombinant enzymes and cell cultures to produce leukotriene F4 in large quantities. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Leukotriene F4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic conversion and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and molecular oxygen are used to oxidize leukotriene F4.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce leukotriene F4.
Substitution: Nucleophilic substitution reactions involving reagents like sodium azide and potassium cyanide are used to modify leukotriene F4.
Major Products Formed: The major products formed from the reactions of leukotriene F4 include various metabolites that play significant roles in inflammation and immune response. These metabolites include leukotriene B4, leukotriene C4, and leukotriene D4 .
Scientific Research Applications
Leukotriene F4 has numerous scientific research applications across various fields:
Chemistry: It is used as a model compound to study the synthesis and reactivity of eicosanoids.
Biology: Leukotriene F4 is studied for its role in cell signaling and immune response regulation.
Medicine: It is investigated for its potential therapeutic applications in treating inflammatory diseases such as asthma and allergic rhinitis.
Mechanism of Action
Leukotriene F4 exerts its effects by binding to specific receptors on the surface of target cells. These receptors include cysteinyl leukotriene receptors, which are involved in mediating the inflammatory response. Upon binding to these receptors, leukotriene F4 triggers a cascade of intracellular signaling pathways, leading to the release of inflammatory cytokines, chemokines, and histamine. This results in vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .
Comparison with Similar Compounds
Leukotriene F4 is part of the cysteinyl leukotriene family, which includes leukotriene C4, leukotriene D4, and leukotriene E4. These compounds share similar structures and biological activities but differ in their potency and specific roles in inflammation:
Leukotriene C4: Known for its potent vasoconstrictive properties.
Leukotriene D4: More effective in inducing plasma exudation.
Leukotriene E4: Less biologically active compared to the other cysteinyl leukotrienes.
Leukotriene F4 is unique due to its specific role in the metabolic pathway and its distinct biological effects, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
6-[2-[(4-amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)39-20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSODLWHFWCFLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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